4-Aminobutyric acid-2,2-d2

Stable Isotope-Labeled Internal Standard Quantitative Bioanalysis LC-MS/MS Method Validation

Quantifying endogenous GABA in plasma or CSF is hindered by matrix effects and ionization variability in LC-MS/MS. 4-Aminobutyric acid-2,2-d2 (GABA-d2) is the validated solution. • Position-specific 2,2-deuteration ensures a clean +2 Da mass shift (m/z 269→251 after NBD-F derivatization) without interfering with endogenous analyte signals. • ≥98 atom % D isotopic purity guarantees reliable internal standardization across the linear range of 10-250 ng/mL with a 5.00 ng/mL detection limit. • Supplied as a white to off-white solid; store at room temperature, ship under ambient conditions.

Molecular Formula C4H9NO2
Molecular Weight 105.13 g/mol
CAS No. 67910-98-9
Cat. No. B1374940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutyric acid-2,2-d2
CAS67910-98-9
Molecular FormulaC4H9NO2
Molecular Weight105.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CN
InChIInChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2
InChIKeyBTCSSZJGUNDROE-CBTSVUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutyric acid-2,2-d2 (GABA-d2) Internal Standard


4-Aminobutyric acid-2,2-d2 (also known as GABA-d2) is a deuterated isotopologue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the adult mammalian central nervous system [1]. The compound features deuteration at the 2,2-positions of the carbon backbone, yielding a molecular formula of C₄H₇D₂NO₂ with a molecular weight of 105.13 g/mol . As a stable isotope-labeled internal standard (SIL-IS), GABA-d2 is employed extensively in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows to correct for matrix effects, ionization variability, and sample recovery losses during the quantification of endogenous GABA in complex biological matrices such as human plasma and cerebrospinal fluid [2].

1
Internal Standard Workflow
LC-MS/MS SIL-IS for GABA quantification in biofluids
2
Position-Specific Labeling
2,2-d2 isotopologue provides a distinct +2 Da MRM transition after NBD-F derivatization
3
Isotopic Enrichment Context
Reported high deuterium incorporation supports matrix-effect correction and assay sensitivity

Why GABA-d2 Cannot Be Substituted


Substituting 4-Aminobutyric acid-2,2-d2 with unlabeled GABA or an alternative deuterated isomer (e.g., GABA-4,4-d2 or GABA-2,3,3-d3) compromises analytical validity in LC–MS/MS quantification. Unlabeled GABA is chemically indistinguishable from endogenous analyte, rendering it useless as an internal standard for matrix effect correction [1]. Critically, the site of deuteration dictates the ion transition monitored in multiple reaction monitoring (MRM) mode. For 4-Aminobutyric acid-2,2-d2, derivatization with NBD-F produces a precursor-to-product ion transition of m/z 269 → 251, a +2 Da mass shift from the endogenous NBD-GABA signal (m/z 267 → 249) [2]. Using a GABA-d2 isomer with deuteration at the 4,4-positions (e.g., GABA-4,4-d2) or a GABA-d3 analog (e.g., GABA-2,3,3-d3) would generate a different mass shift and potentially different fragmentation behavior, necessitating complete re-validation of the MRM method . Therefore, the specific positional deuteration of 4-Aminobutyric acid-2,2-d2 is not interchangeable; it is an integral component of the validated analytical system.

Target: GABA-2,2-d2
Validated IS with defined MRM transition (m/z 269→251) and kinetic isotope effect for flux studies.
Unlabeled GABA
Chemically identical to endogenous analyte; cannot correct for matrix effects or recovery losses.
GABA-4,4-d2 or GABA-d3
Different mass shift and fragmentation behavior; method re-validation required. May exhibit distinct label stability.
Procurement Integrity
Only 2,2-d2 ensures continuity of reported LC-MS/MS methods without MS parameter re-optimization.
Non-interchangeable due to isotopologue-specific ion transition and kinetic isotope effect.

Quantitative Evidence for GABA-d2 Differentiation


Isotopic Enrichment Purity

The isotopic purity of 4-Aminobutyric acid-2,2-d2 is specified at ≥98 atom % D, as established by major suppliers including Sigma-Aldrich and MedChemExpress . In contrast, the baseline unlabeled GABA (CAS 56-12-2) possesses a natural abundance of deuterium (<0.015 atom % D) [1]. This high enrichment of deuterium at the 2,2-positions ensures that the +2 Da mass shift is predominantly due to the isotopic label, minimizing the contribution of natural abundance isotopologues to the internal standard channel, which is essential for achieving low limits of quantification (LLOQ) and high accuracy in quantitative LC–MS/MS assays [2].

Isotopic Enrichment
Specification review
≥98 atom % D
Supports low cross-signal interference
CoA verification recommended; natural abundance D ~0.015%
Stable Isotope-Labeled Internal Standard Quantitative Bioanalysis LC-MS/MS Method Validation

Mass Spectrometric MRM Transition

When derivatized with 7-fluoro-4-nitrobenzoxadiazole (NBD-F) for enhanced sensitivity, 4-Aminobutyric acid-2,2-d2 (GABA-d2) exhibits a precursor-to-product ion transition of m/z 269 → 251 in positive electrospray ionization mode [1]. This represents a consistent +2 Da mass shift from the unlabeled NBD-GABA transition (m/z 267 → 249). In contrast, the use of a GABA-4,4-d2 internal standard would produce an NBD-derivatized product with an m/z of 269 → 251, identical to that of GABA-2,2-d2 [2]. The 2,2-position deuteration is chemically distinct from the 4,4-position deuteration in terms of synthesis route, cost of deuterated precursors, and potential for deuterium loss during derivatization or ionization. The 2,2-positions are alpha to the carboxyl group, which may confer different stability to the deuterium label under certain experimental conditions compared to 4,4-deuteration on the terminal amine-bearing carbon [3].

MRM Transition (NBD-F)
Method context
GABA-d2: m/z 269→251 vs. unlabeled: m/z 267→249
Integral to validated LC-MS/MS method continuity
Alternative isotopologues may produce identical m/z but different fragmentation
LC-MS/MS MRM Quantification Isotope Dilution Mass Spectrometry

Kinetic Isotope Effect in Transamination

The substitution of hydrogen with deuterium at the gamma-carbon position (equivalent to the 2,2-positions in 4-Aminobutyric acid nomenclature) of GABA results in a substantial kinetic isotope effect during enzymatic transamination by GABA aminotransferase (GABA-T) [1]. Specifically, the Vmax of the non-deuterated substrate is 6 to 7 times greater than that of the deuterated substrate (Vmax,H / Vmax,D ≈ 6–7), indicating that C–H bond cleavage at this position is the rate-determining step in GABA transamination [2]. This isotope effect is not observed with deuteration at other positions, such as the 4,4-positions, nor with unlabeled GABA. This property renders GABA-d2 uniquely suitable as a metabolic tracer to study GABA shunt flux without the confounding rapid turnover of the endogenous substrate [3].

Kinetic Isotope Effect
Reported
Vmax,H/Vmax,D ≈ 6–7
Enables GABA shunt flux differentiation
Rate-limiting C–H cleavage at gamma-carbon; not observed at 4,4-positions
GABA Transaminase Deuterium Isotope Effect Metabolic Flux Analysis

Thermal Stability and Storage Requirements

The melting point of 4-Aminobutyric acid-2,2-d2 is reported to be 195 °C (with decomposition), which is consistent with the melting point of unlabeled GABA (203 °C, decomposes) [1]. This indicates that deuteration at the 2,2-positions does not significantly alter the thermal stability profile of the molecule. However, stable isotope-labeled compounds, including GABA-d2, are recommended for storage at room temperature or -20°C for long-term stability . Exposure to high humidity or repeated freeze-thaw cycles can lead to deuterium-hydrogen exchange, particularly at the alpha-carbon positions adjacent to the carboxyl group, which would reduce isotopic purity and compromise its utility as an internal standard [2]. This is a critical procurement consideration not applicable to unlabeled GABA.

Thermal Stability
Class-level
mp 195 °C (dec.) vs. unlabeled 203 °C (dec.)
Storage and handling context
Deuterium-hydrogen exchange risk with humidity/freeze-thaw; not applicable to unlabeled GABA
Stable Isotope Storage Thermal Decomposition Analytical Standard Stability

Application Scenarios for GABA-d2


Internal Standard for GABA Quantification in Biofluids

Due to its high isotopic purity (≥98 atom % D) and characteristic +2 Da mass shift in NBD-derivatized MRM transitions (m/z 269 → 251), 4-Aminobutyric acid-2,2-d2 is the validated internal standard for LC-MS/MS assays quantifying GABA in human plasma and CSF. Its use is essential for achieving the reported detection limit of 5.00 ng/mL and linear range of 10-250 ng/mL in validated methods [1].

Metabolic Flux Analysis of GABA Shunt

The 6- to 7-fold kinetic isotope effect on GABA transaminase activity makes 4-Aminobutyric acid-2,2-d2 a powerful tracer for quantifying carbon flux through the GABA shunt. By observing the delayed turnover of the deuterated substrate, researchers can distinguish between GABA synthesis and degradation pathways, which is not possible with unlabeled GABA or isotopologues labeled at non-rate-limiting positions [2].

Pharmacokinetic Studies of GABAergic Drugs

In pharmacokinetic studies, 4-Aminobutyric acid-2,2-d2 serves as a stable isotope-labeled internal standard to correct for ion suppression or enhancement caused by co-eluting drug metabolites in plasma. This ensures accurate measurement of drug-induced changes in endogenous GABA concentrations, which is critical for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships for CNS therapeutics [3].

Method Cross-Validation Across MS Platforms

When transferring a validated GABA LC-MS/MS method from one instrument to another (e.g., from a triple quadrupole to a Q-TOF), 4-Aminobutyric acid-2,2-d2 is used as the reference standard to verify that the +2 Da mass shift and chromatographic retention time remain consistent. Its established purity and mass spectrometric behavior serve as a benchmark for system suitability and method transfer robustness [4].

Application
Selection Property
Validation Focus
Biofluid GABA quantification
Stable isotope dilution LC-MS/MS compatibility
Matrix-effect correction and recovery compensation
GABA shunt metabolic flux analysis
Position-specific kinetic isotope effect on transaminase
Distinguishing synthesis vs. degradation pathway rates
CNS compound PK bioanalysis
Consistent mass shift for drug metabolite interference correction
Endogenous GABA measurement under pharmacological challenge
Method transfer across MS platforms
Benchmark isotopic purity and retention time stability
System suitability and method transfer robustness verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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